3-CHLOROTOLUENE-D7
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Overview
Description
(R)-1-(3,5-dimethoxyphenyl)ethanamine is a compound of interest in the field of organic chemistry due to its structural features and potential for various chemical reactions and applications. It belongs to the class of organic compounds known as phenethylamines, characterized by a phenethylamine skeleton substituted with methoxy groups and an amine function.
Synthesis Analysis
The synthesis of compounds related to (R)-1-(3,5-dimethoxyphenyl)ethanamine involves reactions of ethyl 2-(ethoxy)(alkylidene/arylidene)hydrazinecarboxylate with 2-(3,4-dimethoxyphenyl)ethanamine. This reaction yields a series of 1,2,4-triazol-5-ones containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties, indicating the versatility in synthesizing derivatives through modifications at the phenethylamine core (Ünver et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as derivatives of 1,2,4-triazol-5-ones, has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray spectral techniques. These analyses provide insights into the molecular geometry, electronic structure, and the nature of substituents affecting the overall molecular stability and reactivity (Ünver et al., 2011).
Chemical Reactions and Properties
(R)-1-(3,5-dimethoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, including halogenation, acylation, and complexation with metals. These reactions can alter the physical and chemical properties of the compound, making it suitable for different applications, including catalysis and material science (Sancak et al., 2012).
Scientific Research Applications
Environmental Impact and Water Monitoring
One notable application of chlorinated compounds related to 3-chlorotoluene-d7 is in environmental monitoring, particularly for water quality. For instance, 1,3-dichloropropene (1,3-D), a chlorinated compound similar in nature, has been extensively studied for its potential to leach into groundwater. Extensive monitoring over four decades in North America and Europe has provided valuable insights. Despite the widespread agricultural use of 1,3-D, its detection in groundwater is limited due to its high volatility, rapid degradation in soils, and rapid hydrolysis in water. This research highlights the environmental fate of chlorinated compounds and underscores the importance of monitoring their presence in environmental samples (van Wesenbeeck & Knowles, 2019).
Chemical Reactions and Water Treatment
The reactions of chlorine with various inorganic and organic compounds during water treatment processes are critical for understanding the transformation and fate of chlorinated chemicals like 3-chlorotoluene-d7. The reactivity of chlorine, particularly with organic compounds, varies significantly, influencing water treatment outcomes. Research in this area has elucidated the kinetics and mechanisms of chlorine reactivity, offering insights into the treatment of water contaminated with chlorinated compounds (Deborde & von Gunten, 2008).
Transition Metal Compounds Analysis
Another application is the use of Near-edge X-ray Absorption Fine Structure (NEXAFS) in analyzing transition metal compounds, which can be relevant to the study of 3-chlorotoluene-d7 when considering its interactions with various metals and its potential use in catalysis or material science. This technique provides insights into the electronic and structural properties of transition metal compounds, including those involving chlorinated molecules (Chen, 1998).
Carbon Structure Synthesis
Research into the transformation of carbon dots into higher-dimensional carbon structures presents another fascinating application of chlorinated compounds. This area explores how chlorinated molecules, potentially including derivatives like 3-chlorotoluene-d7, can be used as substrates or intermediates in synthesizing more complex carbon-based materials for various technological applications (Mokoloko, Forbes, & Coville, 2022).
Safety And Hazards
3-CHLOROTOLUENE-D7 is classified as a flammable liquid and vapor, and it is harmful if inhaled7. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces7. It should be stored in a well-ventilated place and kept cool8. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water7.
Future Directions
The future directions for 3-CHLOROTOLUENE-D7 are not specified in the search results. However, given its use in various chemical reactions and synthesis processes, it’s likely that research will continue to explore its potential applications and improve its synthesis methods.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
CAS RN |
1219804-88-2 |
---|---|
Product Name |
3-CHLOROTOLUENE-D7 |
Molecular Formula |
C7ClD7 |
Molecular Weight |
133.6266124 |
synonyms |
3-CHLOROTOLUENE-D7 |
Origin of Product |
United States |
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